5-Nitroisatoic anhydride
Overview
Description
5-Nitroisatoic anhydride is an organic compound with the molecular formula C8H4N2O5. It is a derivative of isatoic anhydride, characterized by the presence of a nitro group at the 5-position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical substances.
Mechanism of Action
Target of Action
The primary target of 5-Nitroisatoic anhydride is RNA molecules . It is used as a probe for the interrogation of RNA structures in vivo . The compound is particularly effective at probing RNA structure in living cells .
Mode of Action
This compound interacts with its targets, the RNA molecules, by creating adducts at the 2’-hydroxyl position on the RNA backbone of flexible ribonucleotides with relatively little dependence on nucleotide identity . This interaction results in changes in the RNA structure, which can be analyzed to understand the folding and function of the RNA molecules .
Biochemical Pathways
The action of this compound affects the biochemical pathways related to RNA folding and function . By interacting with the RNA molecules and altering their structure, this compound can influence the processes regulated by these RNA molecules, such as gene expression, catalysis, and sensing of environmental stimuli .
Pharmacokinetics
It is known that the compound has the ability to permeate biological membranes, which enhances its bioavailability and allows it to probe rna structures in living cells .
Result of Action
The action of this compound results in changes in the structure of RNA molecules . These changes can affect the function of the RNA molecules, influencing processes such as gene expression and response to environmental stimuli . For example, the compound has been used to study the structure and function of the long non-coding RNA (lncRNA) Growth Arrest Specific 5 (GAS5), which is a key regulator of cell survival in response to stress and nutrient availability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s ability to probe RNA structures in living cells suggests that it can function effectively in the complex environment of a cell . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Nitroisatoic anhydride can be synthesized through several methods. One common approach involves the reaction of 5-nitroindole with a mixture of acetonitrile and water. The reaction is typically carried out by stirring the mixture at 40°C for one hour . Another method involves the use of triphosgene and 2-amino-5-nitrobenzoic acid in tetrahydrofuran at 70°C for 12 hours .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial processes are typically proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Nitroisatoic anhydride undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The anhydride can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Nucleophilic Substitution: Substituted derivatives of isatoic anhydride.
Reduction: 5-Amino isatoic anhydride.
Hydrolysis: 5-Nitroanthranilic acid and related compounds.
Scientific Research Applications
5-Nitroisatoic anhydride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 1-Methyl-7-nitroisatoic anhydride
- 1-Methyl-6-nitroisatoic anhydride
- N-Methylisatoic anhydride
Comparison: 5-Nitroisatoic anhydride is unique due to the presence of the nitro group at the 5-position, which significantly affects its reactivity and the types of reactions it can undergo. Compared to its methylated counterparts, this compound exhibits different chemical properties and reactivity patterns, making it suitable for specific applications in organic synthesis and research .
Properties
IUPAC Name |
6-nitro-1H-3,1-benzoxazine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O5/c11-7-5-3-4(10(13)14)1-2-6(5)9-8(12)15-7/h1-3H,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUBAHSWMPFIQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063558 | |
Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4693-02-1 | |
Record name | 5-Nitroisatoic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4693-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004693021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Nitroisatoic anhydride | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73615 | |
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Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-nitro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-nitro-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.864 | |
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Record name | 6-Nitro-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3HJ2SF662 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Is there any information available on the use of 5-nitroisatoic anhydride as a SHAPE reagent for RNA structure probing?
A2: While the provided research papers don't specifically investigate this compound as a SHAPE reagent, they highlight the importance of the nitro group's position on the reactivity of isatoic anhydride derivatives. [] Further research is needed to explore the potential application of this compound as a SHAPE reagent and compare its performance to established reagents like 1M7 and NMIA. Factors such as reactivity towards RNA, adduct formation preference, and compatibility with detection methods like mutational profiling (MaP) would need to be investigated.
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